molecular formula C16H21NO2 B1678794 Ramelteon CAS No. 196597-26-9

Ramelteon

Cat. No.: B1678794
CAS No.: 196597-26-9
M. Wt: 259.34 g/mol
InChI Key: YLXDSYKOBKBWJQ-LBPRGKRZSA-N
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Mechanism of Action

Target of Action

Ramelteon is a tricyclic synthetic analog of melatonin . It primarily targets the melatonin receptors MT1 and MT2 . These receptors are located in the brain’s suprachiasmatic nuclei (SCN), also known as the body’s “master clock” because it regulates the 24-hour sleep-wake cycle .

Mode of Action

This compound works by mimicking melatonin (MT), a naturally occurring hormone that is produced during the sleep period and is thought to be responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle . It has a high affinity for the MT1 and MT2 receptors . This compound’s action on these receptors is believed to contribute to its sleep-promoting properties .

Biochemical Pathways

This compound has been found to activate the Nrf2 signaling pathway , which plays a crucial role in cellular defense against oxidative stress. This activation can lead to the alleviation of oxidative stress in various cells and tissues . Furthermore, this compound has been shown to regulate the Hippo pathway, which is involved in organ size control and tumor suppression .

Pharmacokinetics

When administered orally to humans in doses ranging from 4 to 64 mg, this compound undergoes rapid, high first-pass metabolism . It exhibits linear pharmacokinetics with substantial intersubject variability . This compound has a half-life of 1 to 2.6 hours . The major isozyme involved in the metabolism of this compound is CYP1A2 .

Result of Action

This compound has been shown to have several molecular and cellular effects. It can alleviate cellular senescence in neuronal cells induced by 6-OHDA through inhibiting the p21/p53 signaling pathway . It also mitigates oxidative stress by increasing the expression of Nrf2 . In addition, this compound can improve pulmonary fibrosis by regulating the Hippo pathway .

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach . Furthermore, its metabolism can be influenced by the function of the liver, as patients with hepatic impairment experienced a significant increase in exposure . Age can also affect the pharmacokinetics of this compound, with elderly patients showing higher AUC and Cmax than younger adults .

Biochemical Analysis

Biochemical Properties

Ramelteon interacts with MT1 and MT2 melatonin receptors . It is metabolized in the body to four main metabolites, M-I, M-II, M-III, and M-IV . M-II has an affinity to MT1 and MT2 of about one-tenth of the parent compound, but its concentration in the circulation exceeds that of this compound by more than an order of magnitude .

Cellular Effects

This compound is effective in decreasing latency to persistent sleep and increasing total sleep time . Its primary action in sleep promotion is not a generalized gamma-aminobutyric (GABA)-ergic central nervous system depression, but rather it acts as a melatonergic agonist in the suprachiasmatic nucleus (and at other central nervous system sites), from where downstream processes, including GABA-ergic effects, are controlled via the hypothalamic sleep switch .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with MT1 and MT2 melatonin receptors . It acts as a melatonergic agonist in the suprachiasmatic nucleus and other central nervous system sites .

Temporal Effects in Laboratory Settings

This compound’s half-life is longer than that of melatonin This suggests that it has a longer duration of action and could potentially have long-term effects on cellular function

Dosage Effects in Animal Models

This compound has been shown to be effective in decreasing latency to persistent sleep and increasing total sleep time in freely moving monkeys

Metabolic Pathways

This compound is metabolized in the body to four main metabolites, M-I, M-II, M-III, and M-IV

Chemical Reactions Analysis

Types of Reactions: Ramelteon undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmacological studies .

Scientific Research Applications

Ramelteon has a wide range of scientific research applications:

Properties

IUPAC Name

N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXDSYKOBKBWJQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045951
Record name Ramelteon
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Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ramelteon
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Solubility

1.64e-02 g/L
Record name Ramelteon
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Mechanism of Action

Ramelteon is a melatonin receptor agonist with both high affinity for melatonin MT1 and MT2 receptors, and lower selectivity for the MT3 receptor. Melatonin production is concurrent with nocturnal sleep, meaning that an increase in melatonin levels is related to the onset of self-reported sleepiness and an increase in sleep propensity. MT1 receptors are believed to be responsible for regulation of sleepiness and facilitation of sleep onset, and MT2 receptors are believed to mediate phase-shifting effects of melatonin on the circadian rhythm. While MT1 and MT2 receptors are associated with the sleep-wake cycle, MT3 has a completely different profile, and therefore is not likely to be involved in the sleep-wake cycle. Remelteon has no appreciable affinity for the gamma-aminobutyric acid (GABA) receptor complex or receptors that bind neuropeptides, cytokines, serotonin, dopamine, norepinephrine, acetylcholine, or opiates., Ramelteon is a melatonin receptor agonist with both high affinity for melatonin MT1 and MT2 receptors and selectivity over the MT3 receptor. Ramelteon demonstrates full agonist activity in vitro in cells expressing human MT1 or MT2 receptors. The activity of ramelteon at the MT1 and MT2 receptors is believed to contribute to its sleep-promoting properties, as these receptors, acted upon by endogenous melatonin, are thought to be involved in the maintenance of the circadian rhythm underlying the normal sleep-wake cycle. Ramelteon has no appreciable affinity for the GABA receptor complex or for receptors that bind neuropeptides, cytokines, serotonin, dopamine, noradrenaline, acetylcholine, and opiates. Ramelteon also does not interfere with the activity of a number of selected enzymes in a standard panel. The major metabolite of ramelteon, M-II, is active and has approximately one tenth and one fifth the binding affinity of the parent molecule for the human MT1 and MT2 receptors, respectively, and is 17- to 25-fold less potent than ramelteon in in vitro functional assays. Although the potency of M-II at MT1 and MT2 receptors is lower than the parent drug, M-II circulates at higher concentrations than the parent producing 20- to 100-fold greater mean systemic exposure when compared to ramelteon. M-II has weak affinity for the serotonin 5-HT2B receptor, but no appreciable affinity for other receptors or enzymes. Similar to ramelteon, M-II does not interfere with the activity of a number of endogenous enzymes. All other known metabolites of ramelteon are inactive
Record name Ramelteon
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Color/Form

Crystals from ethyl acetate

CAS No.

196597-26-9
Record name Ramelteon
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Record name (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl] propionamide
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Record name Ramelteon
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113-115 °C
Record name Ramelteon
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Synthesis routes and methods

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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